molecular formula C16H20N2O6 B11595381 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11595381
M. Wt: 336.34 g/mol
InChI Key: SWOWERSPGPHXIA-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction or analogous multicomponent cyclocondensation methods. Structurally, it features:

  • A 2-methoxyethyl ester group at position 5 of the tetrahydropyrimidine ring.
  • A 4-hydroxy-3-methoxyphenyl substituent at position 4, contributing hydrogen-bonding capacity and electronic effects.
  • A methyl group at position 6 and a 2-oxo moiety at position 2, common in bioactive dihydropyrimidinones (DHPMs) .

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O6/c1-9-13(15(20)24-7-6-22-2)14(18-16(21)17-9)10-4-5-11(19)12(8-10)23-3/h4-5,8,14,19H,6-7H2,1-3H3,(H2,17,18,21)

InChI Key

SWOWERSPGPHXIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

The phenyl ring at position 4 significantly influences bioactivity and physicochemical properties:

Compound (Position 4 Substituent) Key Properties Source
4-(4-Hydroxy-3-Methoxyphenyl) (Target Compound) Enhanced hydrogen bonding via phenolic -OH; potential antioxidant activity.
4-(4-Ethoxyphenyl) (Methyl ester) IC₅₀ = 396.7 ± 1.5 nM (Thymidine Phosphorylase inhibition); moderate antitumor.
4-(3-Nitrophenyl) (Methyl ester) IC₅₀ = 322.6 ± 1.6 nM; electron-withdrawing groups enhance enzyme inhibition.
4-(4-Bromophenyl) (Ethyl ester) Halogen substituents improve crystallinity; π-halogen interactions observed.
4-(Furan-2-yl) (Ethyl ester) Antioxidant activity (IC₅₀ = 0.6 mg/mL for DPPH scavenging).

Key Insight : The 4-hydroxy-3-methoxyphenyl group in the target compound may synergize hydrogen bonding (via -OH) and lipophilicity (via -OCH₃), balancing solubility and membrane permeability better than purely hydrophobic (e.g., bromophenyl) or electron-deficient (e.g., nitrophenyl) analogs .

Ester Group Modifications at Position 5

The ester moiety affects metabolic stability and bioavailability:

Compound (Ester Group) Key Properties Source
2-Methoxyethyl (Target Compound) Likely improved metabolic stability vs. methyl/ethyl esters due to steric bulk.
Methyl (e.g., Methyl 4-(4-ethoxyphenyl)-...) Higher cytotoxicity (IC₅₀ ~300–400 nM) but rapid hepatic clearance.
Ethyl (e.g., Ethyl 4-(4-methoxyphenyl)-...) Intermediate metabolic stability; used in crystallography studies.
Ethyl 2-thioxo (Thiocarbonyl analog) Thioxo derivatives show stronger antioxidant activity (IC₅₀ = 0.6 mg/mL).

Key Insight : The 2-methoxyethyl ester in the target compound may mitigate rapid hydrolysis compared to methyl/ethyl esters, extending plasma half-life .

Crystallography and Hydrogen Bonding

  • 4-Hydroxy-3-methoxyphenyl enables N–H···O and O–H···S hydrogen bonds, forming ribbons or sheets in crystals (cf. ethyl 4-(4-methoxyphenyl)-... hydrate ).
  • Halogenated analogs (e.g., 4-bromophenyl) exhibit π-halogen interactions, stabilizing crystal lattices .

Biological Activity

The compound 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role as building blocks in pharmaceuticals, exhibiting a wide range of pharmacological effects including anti-cancer, anti-inflammatory, and anti-microbial properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N1O5C_{16}H_{19}N_{1}O_{5}, with a molecular weight of approximately 303.33 g/mol. The structure includes a tetrahydropyrimidine ring, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC16H19N1O5C_{16}H_{19}N_{1}O_{5}
Molecular Weight303.33 g/mol
IUPAC NameThis compound

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this tetrahydropyrimidine have been reported to significantly inhibit the growth of A431 vulvar epidermal carcinoma cells in vitro .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The presence of hydroxyl and methoxy groups in the structure enhances its potential to modulate inflammatory pathways .

Antimicrobial Properties

Research indicates that certain pyrimidine compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or interference with metabolic pathways essential for microbial growth .

Study 1: Anticancer Activity

A study evaluated the effects of similar pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through various mechanisms including the activation of caspase pathways .

Study 2: Anti-inflammatory Mechanism

In another investigation, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications in the pyrimidine structure can lead to enhanced anti-inflammatory effects, positioning these compounds as potential therapeutic agents for inflammatory diseases .

Synthesis Methods

The synthesis of this compound has been achieved using green chemistry techniques which emphasize sustainability and efficiency. Methods such as microwave-assisted synthesis and mechanochemical approaches have been developed to produce high yields with minimal environmental impact .

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